![molecular formula C7H2Cl3FO3S B6316119 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride CAS No. 1602712-84-4](/img/structure/B6316119.png)
4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride
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Overview
Description
“4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid” is a chemical compound with the molecular formula C7H3Cl2FO4S . It is a white solid and has a molecular weight of 273.07 .
Molecular Structure Analysis
The molecular structure of “4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride” is represented by the InChI code: 1S/C7H3Cl2FO4S/c8-4-2-5(10)3(7(11)12)1-6(4)15(9,13)14/h1-2H,(H,11,12) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a white solid with a storage temperature of 0-5°C . It has a molecular weight of 273.07 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications
Pharmaceutical Drug Synthesis
This compound is utilized in the synthesis of various pharmaceutical drugs. Its reactivity due to the chlorosulfonyl and fluorobenzoyl groups makes it a valuable intermediate in constructing complex molecules. For instance, it can be used to synthesize derivatives that show potential as antidiabetic agents .
Development of Antidiabetic Agents
The compound has been used in the synthesis of benzamide derivatives that act as antidiabetic agents. These derivatives have been studied for their ability to inhibit enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion . This inhibition can help manage postprandial blood glucose levels in diabetic patients.
Molecular Docking Studies
In the field of computational chemistry, 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride derivatives have been used in molecular docking studies. These studies help in understanding the interaction between drugs and their target enzymes or receptors, which is crucial for drug design and development .
Molecular Dynamic Simulation
Researchers use this compound in molecular dynamic simulations to study the stability and behavior of synthesized compounds within biological systems. This helps in predicting the efficacy and potential side effects of new drugs .
In Silico ADMET Analysis
The compound and its derivatives are subjected to in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis to predict their pharmacokinetic properties and potential as drug candidates .
Structure-Activity Relationship (SAR) Studies
4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride is used in SAR studies to understand the relationship between the chemical structure of a compound and its biological activity. This is fundamental in rational drug design .
Synthesis of Chlorinated Heterocyclic Compounds
The compound is instrumental in the synthesis of chlorinated heterocyclic compounds, which are a class of compounds with diverse biological activities and significant pharmaceutical applications .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-chloro-5-chlorosulfonyl-2-fluorobenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3FO3S/c8-4-2-5(11)3(7(9)12)1-6(4)15(10,13)14/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQAQLKSYUHFOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)F)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride |
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